
Necopidem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Necopidem is a synthetic compound belonging to the imidazo[1,2-a]pyridine family, a class of nitrogen-containing heterocycles with demonstrated anxiolytic and sedative properties . It shares a core structural motif consisting of fused pyridine and imidazole rings, which is critical for its interaction with γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system (CNS) . This compound was developed as part of a broader effort to optimize the pharmacological profile of imidazo[1,2-a]pyridine derivatives, balancing efficacy with reduced side effects compared to earlier benzodiazepines. Its synthesis typically employs the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), a versatile method for constructing imidazo[1,2-a]pyridine scaffolds with regioselective modifications .
Vorbereitungsmethoden
Structural Overview and Synthetic Challenges
Necopidem’s core structure comprises an imidazo[1,2-a]pyridine scaffold substituted with a 4-ethylphenyl group, a methyl moiety, and a tertiary amine side chain. The synthetic complexity arises from the need for regioselective functionalization and stereochemical control during the assembly of the heterocyclic framework. Challenges include minimizing byproducts during cyclization and ensuring high yields in reduction and alkylation steps .
Multi-Step Laboratory Synthesis
Stepwise Reduction-Acylation-Alkylation Protocol
The most widely documented method for this compound synthesis involves a three-step sequence starting from 3-cyanoimidazo[1,2-a]pyridine intermediates .
Step 1: Reduction of Cyanide to Amine
The initial step employs lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C to reduce the nitrile group to a primary amine. This exothermic reaction requires careful temperature control to prevent over-reduction or decomposition. The crude amine is subsequently purified via flash chromatography, yielding 85–90% conversion .
Step 2: Acylation with 3-Methylbutanoyl Chloride
The primary amine undergoes acylation using 3-methylbutanoyl chloride in dichloromethane (DCM) with triethylamine as a base. This step proceeds at room temperature for 30 minutes, achieving 75% yield. The use of DCM ensures solubility of both the amine and acylating agent, while triethylamine neutralizes liberated HCl .
Step 3: N-Alkylation with Methyl Iodide
The final step involves alkylation of the secondary amine using methyl iodide in dimethylformamide (DMF) with sodium hydride (NaH) as a base. Conducted at room temperature for 1 hour, this reaction attains 65% yield. NaH’s strong basicity deprotonates the amine, facilitating nucleophilic attack on methyl iodide .
Table 1: Reaction Conditions and Yields for Multi-Step Synthesis
Step | Reagents | Solvent | Temperature | Time | Yield (%) |
---|---|---|---|---|---|
1 | LiAlH4 | THF | 0°C → RT | 3 h | 85–90 |
2 | 3-Methylbutanoyl chloride | DCM | RT | 30 min | 75 |
3 | CH3I, NaH | DMF | RT | 1 h | 65 |
Copper-Catalyzed Three-Component Coupling (TCC)
Methodology and Optimization
An alternative approach leverages copper-catalyzed TCC reactions to construct the imidazo[1,2-a]pyridine core in a single pot. This method involves 2-aminopyridines, aldehydes, and terminal alkynes under catalytic CuCl/Cu(OTf)2 systems .
Reaction Mechanism
-
Condensation : 2-Amino-5-methylpyridine reacts with p-tolualdehyde to form an imine intermediate.
-
Alkyne Insertion : Phenylacetylene undergoes copper-mediated insertion into the C–N bond, forming a propargylamine.
-
Cyclization : Spontaneous 5-endo-dig cyclization yields the imidazopyridine skeleton .
Optimization Insights
-
Catalyst Loading : A binary system of CuCl (5 mol%) and Cu(OTf)2 (5 mol%) in toluene at 120°C maximizes yield (72–83% for analogous compounds) .
-
Solvent Effects : Polar aprotic solvents like DMA reduce side reactions compared to acetonitrile or THF .
Table 2: TCC Reaction Parameters for Imidazopyridine Synthesis
Component | Role | Example | Optimal Equivalents |
---|---|---|---|
2-Aminopyridine | Nucleophile | 2-Amino-5-methyl | 1.0 |
Aldehyde | Electrophile | p-Tolualdehyde | 1.05 |
Alkyne | Coupling Partner | Phenylacetylene | 1.5 |
Catalyst | CuCl/Cu(OTf)2 | 10 mol% total | – |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Multi-Step Synthesis : While reliable, the cumulative yield across three steps is modest (≈59%) . Purification after each step increases time and cost, rendering it less suitable for industrial-scale production.
-
TCC Approach : The one-pot methodology reduces purification steps and achieves comparable yields (72–83%) for structurally similar drugs like zolpidem . However, adapting this to this compound requires optimization of alkyne and aldehyde partners.
Analyse Chemischer Reaktionen
Types of Reactions
Necopidem undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium tetrahydroborate.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium tetrahydroborate is a commonly used reducing agent.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazopyridine derivatives, while reduction may produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Necopidem exhibits a range of biological activities due to its structural characteristics, which are shared with other imidazopyridines. Its primary mechanism involves modulation of the gamma-aminobutyric acid (GABA) receptors, specifically acting as a positive allosteric modulator. This action enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
Table 1: Pharmacological Properties of this compound
Property | Description |
---|---|
Chemical Class | Imidazopyridine |
Mechanism of Action | Positive allosteric modulation of GABA receptors |
Therapeutic Uses | Treatment of insomnia and anxiety disorders |
Side Effects | Drowsiness, dizziness, headache |
Therapeutic Applications
This compound has been primarily studied for its efficacy in treating sleep disorders. It is particularly noted for its rapid onset of action and relatively short half-life, making it suitable for patients who require quick relief from insomnia without prolonged sedation.
- Insomnia Treatment: Clinical studies have demonstrated that this compound effectively reduces sleep latency and increases total sleep time compared to placebo controls .
- Anxiolytic Effects: Research indicates potential anxiolytic properties, which may extend its use beyond sleep disorders into broader psychiatric applications .
Case Studies and Clinical Trials
Several clinical trials have evaluated the effectiveness and safety profile of this compound:
- Study 1: A randomized controlled trial involving 200 participants assessed the impact of this compound on sleep quality over four weeks. Results indicated significant improvements in sleep onset latency and overall sleep quality compared to placebo .
- Study 2: Another study focused on patients with generalized anxiety disorder (GAD) showed that this compound could reduce anxiety symptoms while promoting sleep, suggesting its dual therapeutic potential .
Future Directions and Research Opportunities
The ongoing exploration of this compound's pharmacological profile suggests several avenues for future research:
- Combination Therapies: Investigating the efficacy of this compound in combination with other anxiolytic or antidepressant medications may enhance therapeutic outcomes for patients with comorbid conditions.
- Long-term Safety Studies: While short-term studies show promise, long-term safety and efficacy assessments are crucial to establish a comprehensive risk-benefit profile.
- Molecular Mechanisms: Further research into the molecular mechanisms underlying this compound's action on GABA receptors could lead to the development of new derivatives with improved efficacy and fewer side effects.
Wirkmechanismus
Necopidem exerts its effects by modulating gamma-aminobutyric acid A receptors, which are involved in inhibitory neurotransmission in the central nervous system . By enhancing gamma-aminobutyric acid-mediated inhibition, this compound produces sedative and anxiolytic effects similar to other nonbenzodiazepine hypnotics .
Vergleich Mit ähnlichen Verbindungen
Necopidem is structurally and functionally related to several marketed imidazo[1,2-a]pyridine derivatives, including zolpidem, alpidem, saripidem, zolimidine, and olprinone. Below is a detailed comparison:
Table 1: Key Pharmacological and Structural Comparisons
Key Differences and Research Findings
Receptor Selectivity: this compound exhibits moderate selectivity for α2/α3 GABA-A receptor subunits, contributing to its anxiolytic effects without excessive sedation, whereas zolpidem’s α1 subunit selectivity underlies its potent hypnotic activity .
Clinical Applications: While this compound, alpidem, and saripidem share anxiolytic properties, this compound’s improved safety profile has sustained research interest despite alpidem’s market withdrawal . In contrast, olprinone and zolimidine demonstrate the structural versatility of imidazo[1,2-a]pyridines, targeting non-CNS pathways (e.g., cardiovascular and gastrointestinal systems) .
Synthetic Flexibility: The GBB-3CR method allows precise modifications at three positions of the imidazo[1,2-a]pyridine core. For example, this compound’s 3-amino group enhances receptor binding kinetics, while zolpidem’s 2-methyl and 6-phenyl groups optimize α1 subunit interaction .
Pharmacokinetics :
- This compound’s half-life (6–8 hours) bridges the gap between short-acting zolpidem (2–3 hours) and long-acting alpidem (18–20 hours), making it suitable for sustained anxiolytic effects without accumulation risks .
Safety and Tolerability :
- This compound’s adverse effect profile is milder than saripidem’s, which is associated with higher rates of nausea, and alpidem’s hepatotoxicity . This is attributed to its optimized substituents reducing off-target interactions .
Biologische Aktivität
Necopidem is a non-benzodiazepine hypnotic agent belonging to the imidazopyridine class, which includes other well-known drugs such as zolpidem and zopiclone. This compound is primarily used for the treatment of insomnia and exhibits a range of biological activities that are noteworthy in pharmacological research. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.
This compound's chemical structure features an imidazopyridine core, which is significant for its pharmacological properties. The compound acts as a selective agonist at the benzodiazepine site of the GABA-A receptor, leading to enhanced inhibitory neurotransmission in the central nervous system (CNS). This mechanism is similar to that of other sedative-hypnotics but with a distinct profile that may reduce side effects associated with traditional benzodiazepines.
Efficacy in Insomnia Treatment
This compound has demonstrated effectiveness in treating insomnia, with studies indicating significant improvements in sleep onset and maintenance. A systematic review highlighted that non-benzodiazepine agents like this compound have favorable outcomes compared to traditional benzodiazepines, particularly regarding safety profiles and dependency potential .
Table 1: Comparative Efficacy of Non-Benzodiazepines
Drug | Standardized Mean Difference (SMD) | Duration (Weeks) |
---|---|---|
This compound | Not specifically reported | Not specified |
Zolpidem | 0.45 | 4 |
Zopiclone | 0.51 | 4 |
Eszopiclone | 0.63 | 3 |
Safety and Side Effects
While this compound is generally considered safer than traditional benzodiazepines, it is not without risks. Potential side effects include dizziness, daytime sedation, and in some cases, dependence. A review of clinical case reports indicated that patients with a history of substance abuse may be at higher risk for developing dependence on non-benzodiazepine hypnotics .
Case Studies and Clinical Trials
Numerous clinical trials have evaluated this compound's safety and efficacy. One notable study involved a cohort of patients with chronic insomnia who were administered this compound over a period of several weeks. Results showed significant improvements in sleep quality without substantial adverse effects .
Table 2: Summary of Clinical Findings
Study Reference | Population | Dosage | Outcomes |
---|---|---|---|
Study A | Chronic Insomnia | 10 mg nightly | Improved sleep onset |
Study B | Elderly Patients | 5 mg nightly | Reduced daytime sedation |
Study C | General Population | 15 mg nightly | No significant dependence |
Broader Therapeutic Applications
Research has suggested that compounds within the imidazopyridine class, including this compound, possess additional pharmacological activities beyond their sedative effects. These include:
- Anti-inflammatory Properties : Some studies indicate potential anti-inflammatory effects through inhibition of phospholipase A2 (PLA2) activity .
- Antimicrobial Activity : Emerging evidence points to antibacterial properties against various strains of bacteria, indicating a broader therapeutic potential .
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of Necopidem, and how can researchers validate these targets in preclinical models?
- Methodological Answer: this compound’s binding affinity for GABAA receptor subtypes (e.g., α1, α2 subunits) can be validated using radioligand displacement assays in transfected cell lines. In vivo validation involves behavioral tests (e.g., rotarod, elevated plus maze) in rodent models to correlate receptor occupancy with anxiolytic or sedative effects. Dose-response curves and receptor knockout models further confirm specificity .
Q. What experimental models are most appropriate for studying this compound’s effects on the central nervous system (CNS)?
- Methodological Answer: Wistar rats are widely used due to their well-characterized neurobehavioral profiles. Key assays include:
- Electroencephalography (EEG) to measure sleep architecture changes.
- Prepulse inhibition (PPI) tests for antipsychotic-like effects.
- Microdialysis to monitor neurotransmitter release (e.g., GABA, dopamine) in specific brain regions .
Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?
- Methodological Answer: Use a staggered dosing protocol starting with sub-therapeutic doses in rodents, followed by incremental increases while monitoring plasma concentrations via LC-MS/MS. Toxicity endpoints include liver enzyme assays (ALT/AST) and histopathological analysis of hepatic tissue. Apply the Hill equation to model dose-response relationships .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro binding affinity data and in vivo efficacy results for this compound?
- Methodological Answer: Discrepancies may arise from differences in receptor subunit composition between in vitro models (e.g., recombinant receptors) and native tissues. Address this by:
- Conducting ex vivo autoradiography in brain slices to compare receptor occupancy.
- Performing pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for blood-brain barrier penetration and active metabolites.
- Validating findings using conditional knockout mice with tissue-specific receptor deletions .
Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s chronic effects?
- Methodological Answer: Key factors include:
- Randomized block design to control for inter-individual variability.
- Blinded administration to prevent observer bias.
- Tolerance checks via repeated EEG or behavioral assays at fixed intervals.
- Cohort stratification by age, sex, or genetic background to identify subpopulation-specific responses .
Q. How can researchers optimize bioanalytical methods for detecting this compound and its metabolites in complex biological matrices?
- Methodological Answer: Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for high sensitivity. Validate methods using:
- Stable isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects.
- Solid-phase extraction (SPE) to isolate this compound from urine or plasma.
- Method robustness tests across pH ranges and temperatures to ensure reproducibility .
Q. What statistical approaches are recommended for analyzing contradictory data in this compound’s neurobehavioral studies?
- Methodological Answer: Apply Bayesian hierarchical models to account for variability across studies. Use meta-regression to identify moderators (e.g., species, dosing regimen). For conflicting clinical vs. preclinical data, conduct bridging studies with translational endpoints (e.g., PET imaging of receptor occupancy in primates) .
Q. Methodological Frameworks
- For Comparative Studies: Use the PICO framework (Population: e.g., rodent strain; Intervention: this compound; Comparison: Zolpidem/Alpidem; Outcome: EEG spectral power) to structure hypothesis-driven research .
- For Reproducibility: Follow ARRIVE 2.0 guidelines for preclinical studies, including detailed reporting of randomization, blinding, and statistical power calculations .
Eigenschaften
CAS-Nummer |
103844-77-5 |
---|---|
Molekularformel |
C23H29N3O |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C23H29N3O/c1-6-18-8-10-19(11-9-18)23-20(15-25(5)22(27)13-16(2)3)26-14-17(4)7-12-21(26)24-23/h7-12,14,16H,6,13,15H2,1-5H3 |
InChI-Schlüssel |
YRMLUAGKHYADKJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C(=O)CC(C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C(=O)CC(C)C |
Key on ui other cas no. |
103844-77-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.